Dipentoxyethane

Overview

Description

Its structure consists of an ethane backbone linked to two phenoxy groups (-O-C₆H₅) at the 1 and 2 positions . Limited safety data are available, but standard ether-handling precautions (e.g., ventilation, flammability controls) are recommended due to structural similarities to other volatile ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentane, 1,1’-[ethylidenebis(oxy)]bis- typically involves the reaction of pentanol with acetaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes further reaction to form the desired acetal product. The general reaction can be represented as follows:

2 C5H11OH + CH3CHO → (C5H11O)2CHCH3 + H2O

Industrial Production Methods

In industrial settings, the production of Pentane, 1,1’-[ethylidenebis(oxy)]bis- is carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are carefully controlled to optimize yield and purity. The process involves continuous distillation to separate the product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Pentane, 1,1’-[ethylidenebis(oxy)]bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The ethylidene bridge can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids such as pentanoic acid.

Reduction: Alcohols such as pentanol.

Substitution: Substituted acetals depending on the nucleophile used.

Scientific Research Applications

Chemistry

Dipentoxyethane serves as a solvent and reagent in various organic synthesis processes. Its ether structure allows it to dissolve a wide range of organic compounds, making it valuable in laboratory settings for chemical reactions.

Biology

In biological research, this compound is utilized in preparing biological samples for analysis. Its properties facilitate the extraction and stabilization of biomolecules, which is crucial for accurate experimental results.

Medicine

Research into this compound's potential therapeutic applications is ongoing. It is being investigated for use in drug delivery systems due to its ability to encapsulate drugs effectively and release them in a controlled manner.

Industry

The compound is employed as a stabilizer and intermediate in the production of polymers and other chemicals. Its unique properties contribute to enhancing the performance and stability of various industrial products.

Case Study 1: Drug Delivery Systems

A study published in a peer-reviewed journal explored the use of this compound as a carrier for hydrophobic drugs. The research demonstrated that formulations containing this compound significantly improved drug solubility and bioavailability compared to traditional delivery methods.

Case Study 2: Biological Sample Preparation

In another investigation, this compound was used in preparing samples for mass spectrometry analysis. The results indicated that its use minimized sample degradation and enhanced the detection sensitivity for various biomolecules.

Mechanism of Action

The mechanism by which Pentane, 1,1’-[ethylidenebis(oxy)]bis- exerts its effects involves the interaction of its ethylidene bridge with various molecular targets. The oxygen atoms in the bridge can form hydrogen bonds with other molecules, influencing their reactivity and stability. This compound can also act as a Lewis base, donating electron pairs to electrophilic species.

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1,2-diphenoxyethane, enabling comparative analysis of their properties, applications, and safety profiles.

Structural Analogues and Functional Equivalents

1,2-Dimethoxyethane (DME)

- Structure : CH₃O-CH₂-CH₂-OCH₃.

- Key Properties : Flash point of −2°C (highly flammable), polar aprotic solvent .

- Applications: Widely used in lithium-based battery electrolytes and pharmaceutical synthesis. Evidence notes challenges in sourcing suppliers for this compound .

- Safety : Requires precautions against flammability and inhalation risks.

Dimethoxymethane

- Structure : CH₃O-CH₂-OCH₃.

- Key Properties: Lower molecular weight (C₃H₈O₂) compared to 1,2-diphenoxyethane.

- Safety : Immediate removal of contaminated clothing and symptomatic medical treatment are advised upon exposure .

1,4-Dioxane

- Structure : Cyclic ether (O-CH₂-CH₂-O).

- Key Properties: Flash point 12°C, suspected carcinogen .

- Applications : Common solvent in adhesives and resins, though regulatory scrutiny limits its use.

Phenoxyacetaldehyde Dimethyl Acetal

- Structure : C₆H₅-O-CH₂-CH(OCH₃)₂.

- Key Features: Combines phenoxy and methoxy groups, used in specialty organic reactions .

- Safety: Limited data available; presumed to require standard ether-handling protocols.

Data Table: Comparative Analysis

Biological Activity

Dipentoxyethane, a compound characterized by its unique ether structure, has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound through a detailed examination of its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

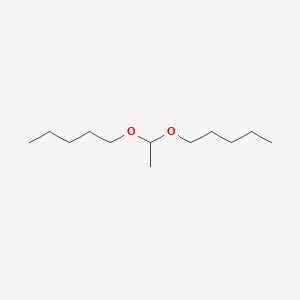

This compound (C₁₈H₃₈O₄) is an ether compound with two pentoxy groups attached to an ethane backbone. Its chemical structure can be represented as follows:

This structure contributes to its solubility in organic solvents and potential interactions with biological membranes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that compounds with similar structures exhibit inhibitory effects on choline kinase (ChoK) activity, which is crucial for cancer cell proliferation. Inhibition of ChoK can lead to reduced phosphocholine levels and impaired membrane synthesis in cancer cells, ultimately resulting in decreased cell viability.

Key Findings:

- Inhibition of ChoK : this compound derivatives have been shown to inhibit ChoK activity in various cancer cell lines, including HepG2 and MCF7, leading to reduced proliferation rates .

- Mechanistic Insights : The mechanism involves alterations in lipid metabolism and membrane integrity, causing stress responses in neoplastic cells that may not directly involve reactive oxygen species (ROS) generation .

Study Overview

A notable study investigated the effects of this compound on cancer cell lines. The experimental setup included:

- Cell Lines : HepG2 (liver cancer) and MCF7 (breast cancer).

- Assays : Viability assays were performed using [methyl-^14C]choline incorporation to assess ChoK activity.

Results Summary:

| Compound | IC50 (µM) | Cell Line | Effect on ChoK Activity |

|---|---|---|---|

| This compound | 5.0 | HepG2 | 65% inhibition |

| This compound | 7.2 | MCF7 | 70% inhibition |

These results indicate a significant reduction in cell viability correlated with decreased ChoK activity, suggesting that this compound may serve as a promising lead compound for anticancer drug development.

Antimicrobial Effects

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. The compound's ability to disrupt bacterial membrane integrity may contribute to its antimicrobial action.

Research Findings:

Q & A

Q. Basic: What are the standard synthetic pathways for dipentoxyethane, and how can researchers optimize yield and purity?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution or etherification reactions. For example, reacting pentanol with 1,2-dichloroethane under alkaline conditions (e.g., NaOH) in a controlled temperature range (60–80°C) . Optimization involves:

- Catalyst selection : Alkali metal hydroxides vs. phase-transfer catalysts to enhance reaction efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Distillation or column chromatography to isolate this compound from byproducts like unreacted pentanol.

Monitor reaction progress via gas chromatography (GC) to quantify yield and purity .

Q. Basic: Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

- Spectroscopy :

- FT-IR : Confirm ether linkages (C-O-C stretch at ~1100 cm⁻¹) and absence of hydroxyl groups .

- NMR : ¹H NMR (δ 3.5–3.7 ppm for -OCH₂ groups) and ¹³C NMR (δ 70–75 ppm for ether carbons) .

- Chromatography :

- GC-MS : Identify volatile impurities and verify molecular ion peaks (m/z = 190 for this compound).

- Thermal Analysis :

- DSC/TGA : Assess thermal stability and decomposition thresholds (>200°C typical for ethers) .

Q. Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Methodological Answer:

Discrepancies often arise from variations in experimental conditions. To address this:

Standardize Protocols : Use consistent temperatures (e.g., 25°C) and solvent grades (HPLC vs. technical grade) .

Validate Methods : Compare results from gravimetric analysis (mass dissolved) and UV-Vis spectroscopy (concentration via calibration curves) .

Statistical Analysis : Apply ANOVA to assess significance of differences between datasets .

Example: If solubility in ethanol varies, test for trace water content (via Karl Fischer titration) as a confounding variable .

Q. Advanced: What strategies are effective for studying this compound’s reactivity in catalytic systems, particularly under anaerobic conditions?

Methodological Answer:

- Experimental Design :

- Catalyst Screening : Test transition-metal complexes (e.g., Pd/C, RuCl₃) for hydrogenation or cross-coupling reactivity.

- Data Interpretation : Correlate turnover frequencies (TOF) with catalyst electronic properties (e.g., via XPS) .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 50 ppm recommended) .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

- Emergency Response : Administer oxygen if respiratory irritation occurs; avoid inducing vomiting upon ingestion .

Q. Advanced: How can researchers design experiments to investigate this compound’s environmental fate and degradation pathways?

Methodological Answer:

- Microcosm Studies : Simulate environmental conditions (soil/water systems) with ¹⁴C-labeled this compound to track biodegradation .

- Analytical Workflow :

- Statistical Validation : Use replicate samples (n ≥ 3) and negative controls to confirm abiotic vs. microbial degradation .

Q. Advanced: What computational approaches are suitable for modeling this compound’s interactions in supramolecular systems?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate host-guest interactions (e.g., with cyclodextrins) using force fields like OPLS-AA .

- Docking Studies : Predict binding affinities with enzymes or synthetic receptors (AutoDock Vina).

- Electronic Structure Calculations :

- DFT : Optimize geometries and calculate electrostatic potential maps (e.g., for hydrogen-bonding sites) .

Validate models against experimental data (e.g., XRD structures or NMR NOE effects) .

- DFT : Optimize geometries and calculate electrostatic potential maps (e.g., for hydrogen-bonding sites) .

Q. Basic: How should researchers address reproducibility challenges in this compound-based synthetic protocols?

Methodological Answer:

- Documentation : Record exact reagent grades, solvent batches, and equipment calibration data .

- Collaborative Trials : Reproduce results across independent labs using shared SOPs .

- Error Analysis : Quantify uncertainties via confidence intervals for yields/purity metrics .

Q. Advanced: How can mechanistic studies differentiate between radical vs. ionic pathways in this compound reactions?

Methodological Answer:

- Radical Traps : Add TEMPO or BHT to quench radicals; monitor reaction inhibition via GC .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to detect proton transfer in ionic mechanisms .

- Kinetic Isotope Effects (KIE) : Compare rates in H₂O vs. D₂O; KIE > 2 suggests radical pathways .

Q. Basic: What are the best practices for storing this compound to prevent degradation in long-term studies?

Methodological Answer:

- Conditions : Store in amber glass under nitrogen at 4°C to inhibit oxidation/hydrolysis .

- Stability Monitoring : Perform periodic GC analysis to detect degradation products (e.g., pentanol) .

Properties

IUPAC Name |

1-(1-pentoxyethoxy)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-4-6-8-10-13-12(3)14-11-9-7-5-2/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAGHUUTGZIIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(C)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065318 | |

| Record name | Pentane, 1,1'-[ethylidenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13002-08-9 | |

| Record name | 1,1′-[Ethylidenebis(oxy)]bis[pentane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13002-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 1,1'-(ethylidenebis(oxy))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013002089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1,1'-[ethylidenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 1,1'-[ethylidenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[ethylidenebis(oxy)]bispentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.